Pyrrolidine and piperidine derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds, which often feature a 1-(pyrrolidin-2-ylmethyl)piperidine scaffold, have been synthesized and evaluated for various biological activities, including anticonvulsant, antiarrhythmic, antihypertensive, alpha-adrenolytic, and antimalarial effects12345. The structural features of these molecules, such as the presence of arylpiperazine, hydroxyl groups, and specific substituents, play a crucial role in their binding affinities and pharmacological actions234.
The pyrrolidine derivatives have shown promise as anticonvulsant agents, with some compounds demonstrating superior efficacy and safety profiles compared to established antiepileptic drugs1. These findings are supported by in vivo studies using acute models of seizures, where compounds with specific arylpiperazine substitutions have exhibited significant protective effects1.
In cardiovascular research, pyrrolidine and piperidine derivatives have been evaluated for their antiarrhythmic and antihypertensive activities. Compounds with particular structural features, such as hydroxy groups and arylpiperazine moieties, have been found to significantly decrease systolic and diastolic blood pressure in animal models, with some showing prolonged hypotensive effects234. The prophylactic antiarrhythmic activity of these compounds has also been demonstrated in models of adrenaline-induced arrhythmia, with certain derivatives achieving low ED50 values, indicating high potency234.
The fight against malaria has benefited from the synthesis of aryl piperazine and pyrrolidine derivatives, which have been shown to inhibit the growth of chloroquine-resistant Plasmodium falciparum strains5. The most active compounds in this category have displayed significant antiplasmodial activity at low micromolar concentrations, with minimal cytotoxicity to mammalian cells5. However, their in vivo efficacy against Plasmodium berghei in mice has been limited, suggesting the need for further optimization5.
The synthesis of 1-(pyrrolidin-2-ylmethyl)piperidine can be achieved through various methods, primarily focusing on the alkylation of piperidine derivatives with pyrrolidine. One notable method involves the use of mesylate derivatives in combination with azoles to form piperidine-based compounds. This two-step process typically yields products in the range of 16% to 65% .
A specific synthesis route reported involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be synthesized from 3-aminopyridine and 2,5-dimethoxytetrahydrofuran. This method highlights the importance of catalytic conditions and the choice of starting materials for optimizing yields .
The molecular structure of 1-(pyrrolidin-2-ylmethyl)piperidine features a piperidine ring fused with a pyrrolidine moiety. The compound exhibits a three-dimensional conformation that is essential for its biological activity. The InChI representation is provided as follows:
This structure indicates the presence of two nitrogen atoms within the rings, contributing to its basicity and potential interactions with various biological targets . The compound's stereochemistry also plays a crucial role in its pharmacological properties.
1-(Pyrrolidin-2-ylmethyl)piperidine can undergo several chemical reactions typical for nitrogen-containing heterocycles:
Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide.
Reduction: It can be reduced to secondary amines using reducing agents like lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution reactions are common, where the nitrogen atoms act as nucleophiles in reactions with electrophiles .
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(pyrrolidin-2-ylmethyl)piperidine is closely related to its interactions with neurotransmitter receptors, particularly those involved in the central nervous system. It is hypothesized that compounds of this class may act as agonists or antagonists at specific receptor sites, influencing neurotransmitter release and uptake. This mechanism is critical for their potential therapeutic effects in treating neurological disorders .
Studies have shown that similar compounds exhibit varying affinities for receptors such as dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive functions.
The physical properties of 1-(pyrrolidin-2-ylmethyl)piperidine include:
Chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, providing insights into its functional groups and structural integrity .
1-(Pyrrolidin-2-ylmethyl)piperidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders, including depression and anxiety.
Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Research: Studied for its potential antimicrobial and anticancer properties, contributing to drug discovery efforts aimed at developing novel therapeutic agents .
1-(Pyrrolidin-2-ylmethyl)piperidine represents a structurally distinctive bifunctional heterocyclic scaffold in medicinal chemistry and drug discovery. Characterized by the fusion of two saturated nitrogen-containing rings linked through a methylene bridge, this compound exemplifies the strategic integration of three-dimensional complexity and functional group density within low-molecular-weight frameworks. Its emergence reflects a broader shift toward lead-oriented synthesis, where scaffolds facilitate the efficient exploration of chemical space while maintaining favorable physicochemical properties.
The core structure of 1-(pyrrolidin-2-ylmethyl)piperidine comprises a piperidine ring connected via a methylene (–CH₂–) linker to the C2 position of a pyrrolidine ring. This configuration generates a chiral center at the pyrrolidine C2 carbon, introducing stereochemical complexity critical for biological recognition. The molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol [6]. Key structural features include:
Table 1: Fundamental Structural Properties of 1-(Pyrrolidin-2-ylmethyl)piperidine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₀N₂ | [1] [6] |
Molecular Weight | 168.28 g/mol | [6] |
Boiling Point | 242.6°C at 760 mmHg | [6] |
Density | 0.956 g/cm³ | [6] |
Chiral Centers | 1 (C2 of pyrrolidine) |
Table 2: Comparative Physicochemical Properties of Component Heterocycles
Heterocycle | Ring Size | Basicity (pKa) | Conformational Flexibility | Role in Scaffold |
---|---|---|---|---|
Piperidine | 6-membered | ~11.1 | Moderate (Chair inversion) | Metabolic stability, basicity |
Pyrrolidine | 5-membered | ~10.4 | Low (Envelope puckering) | Solubility, stereochemical control |
The scaffold’s significance extends beyond mere topology. Pyrrolidine’s ring strain (approximately 6 kcal/mol lower than cyclopropane but significant) subtly influences reactivity and binding kinetics [5]. Furthermore, the proximal nitrogen atoms can engage in hydrogen-bonding networks or serve as protonation sites under physiological pH, enhancing target engagement versatility. Derivatives like 4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine (C₁₁H₂₂N₂, MW 182.31 g/mol) [3] demonstrate how minimal alkyl modifications fine-tune lipophilicity and steric bulk without compromising three-dimensionality.
Early interest in 1-(pyrrolidin-2-ylmethyl)piperidine derivatives emerged from antimicrobial screening efforts in the 2000s. Systematic evaluation of dipiperidine libraries against Mycobacterium tuberculosis (Mtb) revealed that the (piperidin-4-ylmethyl)piperidine scaffold—structurally analogous to the pyrrolidinylmethylpiperidine—exhibited potent antitubercular activity (MIC values 4-32 μg/mL). Crucially, replacing one piperidine with pyrrolidine abolished activity entirely (MIC >64 μg/mL), underscoring the scaffold’s specificity [7]. This marked a pivotal validation of its biological relevance.
Synthetic methodology advancements solidified its utility. In 2014, Zhersh et al. reported a robust two-step route to access 1-(pyrrolidin-2-ylmethyl)azoles and piperidine homologs:
Table 3: Evolution of Key Synthetic and Biological Milestones
Year | Development | Significance |
---|---|---|
2010 | Antitubercular dipiperidine hits identified (e.g., SQ609) | Validated piperidine-piperidine scaffolds; pyrrolidine analogs inactive [7] |
2014 | Zhersh et al. synthesis of 1-(pyrrolidin-2-ylmethyl)azoles | Established scalable route to chiral derivatives [2] |
2021 | Commercial availability of 4-methyl analog (CAS 881041-62-9) | Enabled broader medicinal chemistry exploration [3] |
The scaffold’s trajectory reflects medicinal chemistry’s broader shift toward saturated heterocycles. Reviews on small aliphatic rings (e.g., azetidines, pyrrolidines) emphasize their role in improving solubility, reducing planar metabolic hotspots, and enabling vector-specific derivatization—principles embodied by 1-(pyrrolidin-2-ylmethyl)piperidine [5].
1-(Pyrrolidin-2-ylmethyl)piperidine exemplifies a "privileged scaffold" for library design in lead-oriented synthesis (LOS), which prioritizes low molecular weight (<350 Da), high sp³-character, and balanced polarity to enhance hit-to-lead efficiency. Its structural attributes align precisely with LOS objectives:
Table 4: Lead-Oriented Synthesis Applications of the Scaffold
Application | Strategy | Outcome | Reference |
---|---|---|---|
Antitubercular agents | Piperidine N-alkylation with adamantyl groups | Enhanced potency vs. Mtb H37Rv [7] | |
Kinase hinge-binder mimetics | Pyrrolidine N-functionalization with azoles | Generated 3D analogs of planar heterocycles | |
CNS scaffold derivatization | Introduction of 4-methylpiperidine substituent | Optimized blood-brain barrier penetration [3] |
The scaffold’s modularity is exemplified in Zhersh et al.’s mini-library, where 15 analogs were synthesized as "hydrophilic three-dimensional templates." These served as cores for appending diverse fragments via N-alkylation or N-acylation, generating compounds with high Fsp³ (>0.5) and polar surface areas (>60 Ų)—properties correlated with favorable developability profiles . Similarly, structural analogs like SQ609 (a dipiperidine antitubercular) exploited the scaffold’s rigidity to maintain target engagement while reducing rotatable bond count (from 8 in acyclic analogs to ≤4), enhancing oral bioavailability [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7